N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
Description
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide characterized by a dichloroethenyl substituent and a benzylamide group. This compound shares structural similarities with pyrethroid insecticides, particularly in its cyclopropane core and dichloroethenyl moiety, which are critical for insecticidal activity .
Properties
Molecular Formula |
C15H17Cl2NO |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H17Cl2NO/c1-15(2)11(8-12(16)17)13(15)14(19)18-9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,18,19) |
InChI Key |
VGEGJYBLUKXPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NCC2=CC=CC=C2)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The benzyl and dichloroethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit notable anticancer properties. In vitro studies have shown that N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this one have demonstrated IC50 values below 10 µM against A-431 human epidermoid carcinoma cells.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with enzymes involved in metabolic pathways, which could be beneficial in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Its inhibitory effects on acetylcholinesterase are particularly noteworthy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study evaluating various benzamide derivatives for anticancer activity, modifications to the structure significantly impacted efficacy. Some derivatives achieved IC50 values lower than established chemotherapeutics, indicating that structural variations can enhance therapeutic potential.
Case Study 2: Neuroprotective Effects
Research examining neuroprotective effects found that certain modifications to similar compounds improved their ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases where protecting neuronal integrity is essential.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cyclopropane Carboxamides
Several cyclopropane carboxamides have been synthesized and studied for their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Amide vs. Ester Linkage : Unlike pyrethroids (e.g., permethrin, a cyclopropane ester), the amide group in the target compound may confer resistance to enzymatic hydrolysis, prolonging its environmental persistence .
Dichloroethenyl-Containing Insecticides
The dichloroethenyl group is a hallmark of pyrethroids and related insecticides. Comparisons with the target compound include:
Key Observations :
- Mechanistic Divergence: The target compound’s amide group may reduce non-target toxicity compared to organophosphates (e.g., dichlorvos) .
- Photostability : Dichloroethenyl pyrethroids (e.g., permethrin) are photolabile, but the amide linkage in the target compound could enhance UV stability .
Biological Activity
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of its application as an insecticide. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring with a dichloroethenyl group and a benzyl moiety. This unique configuration contributes to its biological properties.
Table 1: Chemical Structure Overview
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃Cl₂N₁O |
| Molecular Weight | 270.15 g/mol |
| Physical State | Solid |
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies on related benzyl derivatives have shown significant anticonvulsant activity in various animal models.
- Case Study : A study reported that (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide had an ED50 value of approximately 62 mg/kg when administered orally to rats, demonstrating notable anticonvulsant efficacy .
Insecticidal Activity
The compound's structure suggests potential insecticidal properties, similar to other pyrethroid compounds that act as neurotoxins in insects. The mode of action involves the modification of sodium channel activity in nerve cells, leading to continuous stimulation and eventual paralysis of the target organism.
- Research Findings : According to regulatory assessments, compounds like permethrin (related to this compound) are effective against various pests by binding to voltage-gated sodium channels .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | ED50 = 62 mg/kg in rats | |
| Insecticidal | Neurotoxic effects on target pests |
Toxicological Profile
The toxicological profile of this compound is critical for assessing its safety and efficacy. Studies have shown that while it exhibits potent biological activity against pests, it also poses risks to non-target organisms.
Environmental Impact
The environmental persistence and degradation pathways of this compound need careful evaluation. Research indicates that the cleavage of ester bonds in similar compounds results in biologically inactive degradates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
